5,6-DICHLORO-2-(2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
5,6-Dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a hydroxyphenyl group at the 2nd position, and a dihydroisoindole-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4,5-dichlorophthalic anhydride with 2-aminophenol. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 6th positions can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The hydroxyphenyl group can undergo oxidation to form quinone derivatives, while reduction reactions can convert the dihydroisoindole core to its fully reduced form.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted isoindoline derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Fully reduced isoindoline derivatives.
Scientific Research Applications
5,6-Dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science:
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound is known to inhibit certain kinases and enzymes involved in cell cycle regulation and apoptosis . The hydroxyphenyl group and the dihydroisoindole core play crucial roles in binding to the active sites of these targets, leading to the inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-(2-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure with a fluorophenyl group instead of a hydroxyphenyl group.
5,6-Dichloro-2-(quinolin-8-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Contains a quinolinyl group instead of a hydroxyphenyl group.
Uniqueness
5,6-Dichloro-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5,6-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-5-7-8(6-10(9)16)14(20)17(13(7)19)11-3-1-2-4-12(11)18/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKTJKBZBNBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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